molecular formula C11H12N2 B2579678 2,3,4-Trimethyl-1,8-naphthyridine CAS No. 2256059-99-9

2,3,4-Trimethyl-1,8-naphthyridine

Cat. No. B2579678
CAS RN: 2256059-99-9
M. Wt: 172.231
InChI Key: AOFCFXXNZZZQNZ-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1,8-naphthyridine is a chemical compound with the CAS Number: 2256059-99-9 . It has a molecular weight of 172.23 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including this compound, has been a subject of interest due to their diverse biological activities and photochemical properties . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions . For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 172.23 .

Scientific Research Applications

Biological Activities and Applications

1,8-Naphthyridine derivatives have demonstrated a wide range of interesting biological activities, making them potent scaffolds in therapeutic and medicinal research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, along with other applications such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, antioxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities (Madaan et al., 2015).

Chemical Properties and Reactions

2-Amino-1,8-naphthyridines have shown significant effects on binding affinity to cytosine opposite an AP site in DNA duplexes, indicating their importance in DNA research. The introduction of methyl groups to the naphthyridine ring effectively enhances binding affinity, providing insights into the potential chemical modifications to increase biological activities (Sato et al., 2009).

Material Science and Photovoltaic Applications

1,8-Naphthyridine derivatives have been used in the development of dye-sensitized solar cells. They function as photosensitizers, where their unique structural properties enable efficient energy capture and conversion, demonstrating their potential in renewable energy technologies (Kukrek et al., 2006).

Antitumor and Antiproliferative Properties

Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties in vitro against cancer cells, with several compounds exhibiting high activities. This highlights the potential of these derivatives in the development of new anticancer therapies (Fu et al., 2015).

Coordination Chemistry and Catalysis

1,8-Naphthyridine derivatives have been explored in dimetal chemistry for their ability to coordinate with metals in diverse binding modes, leading to novel compounds with potential applications in catalysis and material science (Bera et al., 2009).

properties

IUPAC Name

2,3,4-trimethyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCFXXNZZZQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CC=C2)N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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